Dimethyl 2-nitroisophthalate

Vue d'ensemble

Description

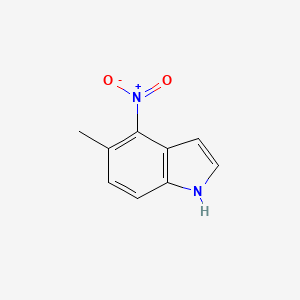

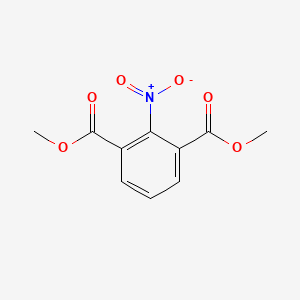

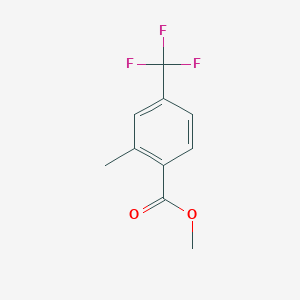

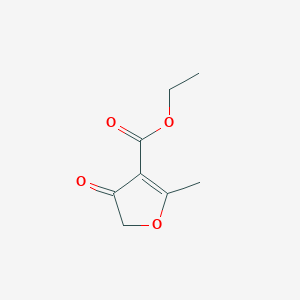

Dimethyl 2-nitroisophthalate is a chemical compound with the CAS Number: 57052-99-0. It has a molecular weight of 239.18 . The IUPAC name for this compound is dimethyl 2-nitroisophthalate .

Molecular Structure Analysis

The molecular formula of Dimethyl 2-nitroisophthalate is C10H9NO6 . The InChI code for this compound is 1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 2-nitroisophthalate is a solid at room temperature . It has a boiling point of 360.2°C at 760 mmHg and a melting point of 121-123°C . The compound has a flash point of 164.8°C . The density of this compound is 1.35 g/cm3 .Applications De Recherche Scientifique

Organic Synthesis

Dimethyl 2-nitroisophthalate is a valuable compound in organic synthesis. It serves as a precursor for various syntheses, particularly in the construction of complex molecules. Its nitro group can be a reactive site for further chemical transformations, such as reduction to amines or displacement reactions. The ester groups also offer potential sites for hydrolysis or transesterification, making it a versatile building block for creating a wide array of organic compounds .

Pharmaceutical Research

In pharmaceutical research, Dimethyl 2-nitroisophthalate may be utilized in the synthesis of drug molecules. Its structural features can be incorporated into pharmaceuticals, potentially altering their pharmacokinetic properties. The compound’s reactivity allows for the introduction of various functional groups that can lead to the development of new active pharmaceutical ingredients .

Material Science

Dimethyl 2-nitroisophthalate finds applications in material science, particularly in the development of polymers and resins. Its ability to undergo polymerization reactions can lead to the creation of new materials with desirable properties such as increased flexibility, durability, or thermal stability. It can also be used to modify the surface properties of materials to enhance their performance in specific applications .

Analytical Chemistry

In analytical chemistry, Dimethyl 2-nitroisophthalate can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves or as a reference compound in spectroscopy and chromatography. It can help in the quantification and identification of substances within complex mixtures .

Biochemistry

The role of Dimethyl 2-nitroisophthalate in biochemistry could involve its use as a probe or reagent in enzymatic studies. It might interact with biological molecules, influencing their behavior or function, which can be useful in understanding biochemical pathways and mechanisms .

Environmental Applications

Dimethyl 2-nitroisophthalate may be studied for its environmental impact, particularly in relation to its biodegradability and potential as a pollutant. Research could focus on its breakdown products and their effects on ecosystems. Understanding its behavior in the environment can inform the development of safer and more sustainable chemical practices .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with this compound include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Mécanisme D'action

Target of Action

Similar compounds, such as phthalates, have been known to interact with various biological systems, including endocrine and neurological systems .

Mode of Action

It’s worth noting that phthalates, a related group of compounds, are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Biochemical Pathways

Related compounds such as phthalates have been shown to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Pharmacokinetics

It’s known that the compound is soluble in methanol and ethanol, but insoluble in water . This suggests that its bioavailability could be influenced by the presence of these solvents.

Result of Action

Related compounds such as phthalates have been associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2-nitroisophthalate. Furthermore, it should be stored in a cool, dry place with good ventilation .

Propriétés

IUPAC Name |

dimethyl 2-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFVOACDBUXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)